S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate
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Overview
Description
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters. This compound is characterized by the presence of a benzene ring substituted with a pentyl group and a propyl group, along with a carbothioate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-propylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
S-(4-Pentylphenyl) 4-(heptyloxy)benzenecarbothioate: Similar in structure but with a heptyloxy group instead of a propyl group.
4-Pentylphenyl 4-propylbenzoate: Similar but lacks the carbothioate functional group.
Uniqueness
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61518-76-1 |
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Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-propylbenzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3 |
InChI Key |
BLTUGFPYRBYXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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